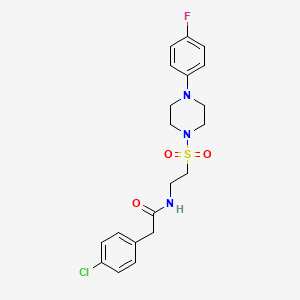

![molecular formula C25H19N3O2 B2570023 1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901020-28-8](/img/structure/B2570023.png)

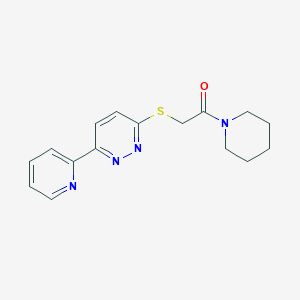

1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

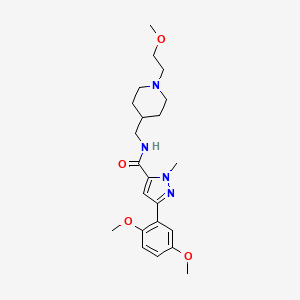

Pyrazoloquinolines are a class of compounds that consist of a pyrazole ring fused with a quinoline ring . These compounds can be modified with various substituents, which can significantly influence their physical, photophysical, and biological properties .

Synthesis Analysis

The synthesis of pyrazoloquinolines often involves aromatic nucleophilic substitution, condensation reactions, and cyclization . For example, one method involves the reaction of diarylhydrazones with vicinal diols . Another approach is the annulation of the pyrazole ring to the thiazole or thiazine ring .Molecular Structure Analysis

The molecular structure of pyrazoloquinolines is characterized by a three-membered azaheterocyclic system composed of a pyrazole and a quinoline fragment .Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions, including bond formation between carbon and nitrogen atoms . The type of reaction and the products formed can depend on the specific substituents present on the pyrazoloquinoline molecule.Applications De Recherche Scientifique

Synthesis of Heterocyclic Chalcones

This compound can be used in the synthesis of diverse pyrazole-based chalcones . The process involves a base-catalysed Claisen–Schmidt condensation reaction . These chalcones are further reacted with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles, which can be synthesized from this compound, have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity . Furthermore, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

The compound can be used in molecular docking studies to justify the potent in vitro antipromastigote activity of certain compounds . For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Formulation Feasibility Studies

The compound can be used in analytical tests during early formulation feasibility studies . It can help determine degradation impurities produced during stress studies .

Development of Analytical Methods

This compound can be used in the development, validation, and transfer of analytical methods . It can also be used in spiking studies during process R&D to demonstrate depletion upon recrystallization .

High-Definition Mass Spectrometry

The compound can be used in high-definition mass spectrometry (HDMS E) for the comprehensive characterization of complex herbal components .

Orientations Futures

Propriétés

IUPAC Name |

14-(4-methylphenyl)-12-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2/c1-16-7-9-17(10-8-16)24-20-15-26-21-14-23-22(29-11-12-30-23)13-19(21)25(20)28(27-24)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZZCFIOKKABRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

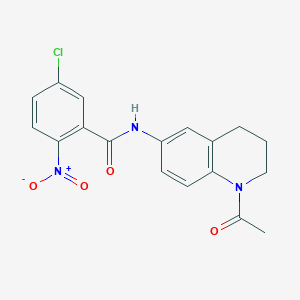

![(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2569942.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569945.png)

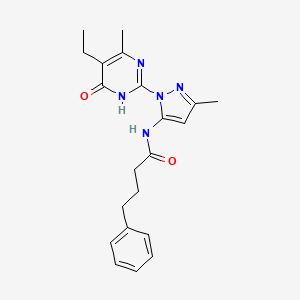

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2569948.png)

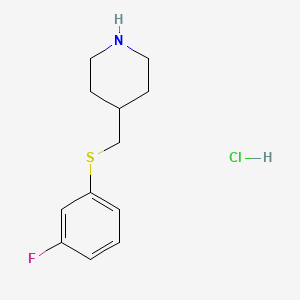

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2569953.png)

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2569963.png)